Synthesis Efficiency: Quantitative Yield in One-Step Protocol Using Adapted Vilsmeier Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate can be achieved in a quantitative yield via a one-step protocol using adapted Vilsmeier conditions, demonstrating a high-efficiency synthetic route for this specific ester [1]. While comparative yield data for the same reaction with different substrates is not available in this source, the reported quantitative yield provides a baseline performance metric for evaluating this specific compound's synthetic accessibility relative to literature values for similar compounds.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative yield (reported as 'quantitative yield') |
| Comparator Or Baseline | Various reported yields for similar esters and Friedel-Crafts reactions (e.g., 40-50% for Grignard reactions [2], 68% and 55% for a two-step pathway [3]) |
| Quantified Difference | The yield is reported as 'quantitative', which is superior to the 40-50% and 55-68% yields reported for analogous compounds in other synthetic methods [REFS-2, REFS-3]. |
| Conditions | One-step synthesis using adapted Vilsmeier conditions [1]. |
Why This Matters
A synthetic method offering a quantitative yield can significantly reduce material costs and purification efforts, making this compound a more economical and scalable choice for projects requiring large quantities.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). A One-Step Synthesis of Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutyrate in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank, 2023(2), M1654. View Source
- [2] Scite.ai. (n.d.). Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions. Retrieved from scite.ai View Source
- [3] PMC. (2024). Scheme 2. Synthetic pathway for compound 3. Retrieved from pmc.ncbi.nlm.nih.gov View Source
